![molecular formula C22H21NO6S2 B3003220 2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid CAS No. 306324-18-5](/img/structure/B3003220.png)
2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
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Description
The compound is a complex organic molecule with several functional groups. It contains a thiazolidine ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The molecule also contains a phenyl group (a six-membered carbon ring), and a propanoic acid group (a three-carbon chain ending with a carboxylic acid group). The presence of the trimethoxyphenyl group suggests that the compound may have some interesting chemical properties, as methoxy groups can participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The thiazolidine ring, in particular, would contribute to the three-dimensionality of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Mechanism of Action
Target of Action
Compounds containing theTrimethoxyphenyl (TMP) group, which is present in this compound, have been known to effectively inhibit several targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
For instance, TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Biochemical Pathways
Compounds containing the tmp group have been associated with various biochemical pathways due to their ability to inhibit multiple targets .
Pharmacokinetics
The pharmacokinetic profile of similar compounds is often studied to understand their bioavailability and potential as therapeutic agents .
Result of Action
Compounds containing the tmp group have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. If it shows promise in medicinal chemistry, for example, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and testing its efficacy in clinical trials .
properties
IUPAC Name |
2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6S2/c1-27-16-10-14(11-17(28-2)19(16)29-3)12-18-20(24)23(22(30)31-18)15(21(25)26)9-13-7-5-4-6-8-13/h4-8,10-12,15H,9H2,1-3H3,(H,25,26)/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXGOHPBBOMBJR-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |
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